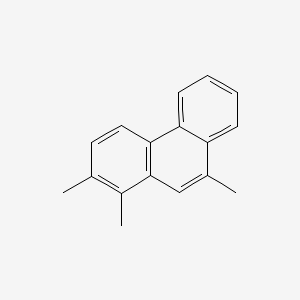
1,2,9-Trimethylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,9-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H16 It consists of a phenanthrene backbone with three methyl groups attached at the 1, 2, and 9 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,9-Trimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene derivatives. For instance, starting with phenanthrene, methyl groups can be introduced at specific positions using Friedel-Crafts alkylation. This reaction typically involves the use of methyl chloride and a Lewis acid catalyst such as aluminum chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. These could include catalytic methylation reactions where phenanthrene is treated with methylating agents in the presence of suitable catalysts to achieve the desired substitution pattern.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,9-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives. Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring positions. Bromination using bromine in carbon tetrachloride is a typical example.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, carbon tetrachloride.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,9-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research into its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, plastics, and other materials.
Wirkmechanismus
The mechanism by which 1,2,9-Trimethylphenanthrene exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can activate certain positions on the phenanthrene ring for further reactions. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound without methyl substitutions.
1,2,3-Trimethylphenanthrene: A similar compound with methyl groups at different positions.
2,6,9-Trimethylphenanthrene: Another isomer with a different substitution pattern.
Uniqueness: 1,2,9-Trimethylphenanthrene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it distinct from other methylated phenanthrene derivatives and useful for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1,2,9-trimethylphenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-8-9-16-15-7-5-4-6-14(15)12(2)10-17(16)13(11)3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBQYZBIMHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699632 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146448-88-6 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
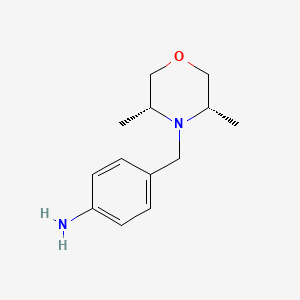
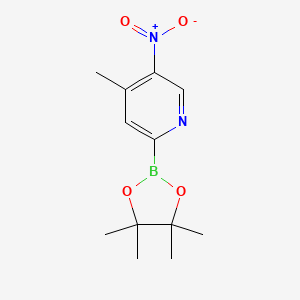
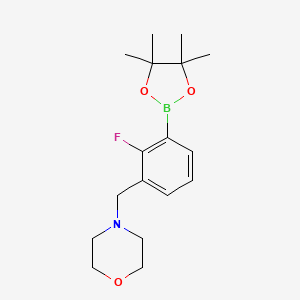
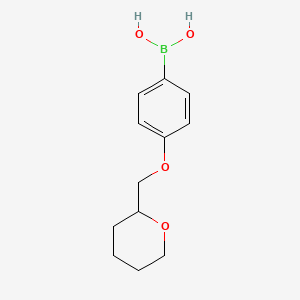
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)

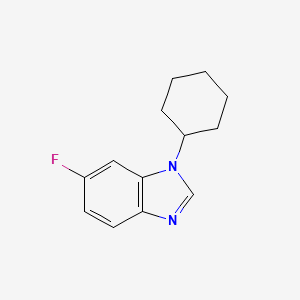
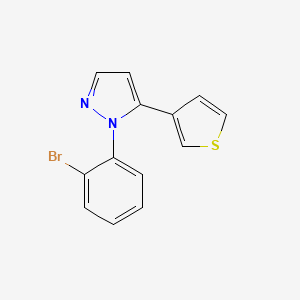
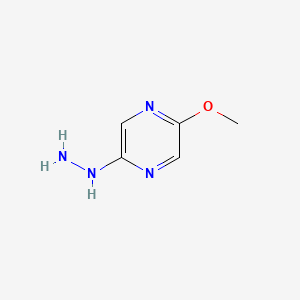
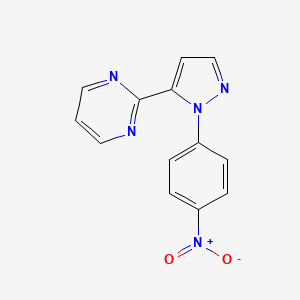
![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)
